molecular formula C9H13N3O2 B2648580 Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2126159-79-1

Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate

Cat. No. B2648580
CAS RN: 2126159-79-1
M. Wt: 195.222
InChI Key: XEIIBZSMVCPXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate” is a chemical compound that belongs to the class of imidazo[1,5-a]pyrimidines . Imidazo[1,5-a]pyrimidines are significant structural components of a large number of agrochemicals and pharmaceuticals . They have been a subject of intense research for numerous decades .


Synthesis Analysis

Imidazo[1,5-a]pyrimidines can be synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyrimidine from readily available starting materials .


Chemical Reactions Analysis

Imidazo[1,5-a]pyrimidines can undergo a variety of transformations to form different compounds . These transformations include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .

Scientific Research Applications

Pharmaceutical Applications

Imidazo[1,5-a]pyridine, a structural component of these compounds, is found in a large number of pharmaceuticals . The derivatives of 1,3-diazole, another related structure, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Agrochemical Applications

Imidazo[1,5-a]pyridine is also a significant structural component of many agrochemicals . This suggests that the compounds could potentially be used in the development of new agrochemicals.

Synthesis of Dihydropyrimidinones (DHPMs)

Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate has been synthesized via the modified Biginelli reaction . DHPMs and their derivatives have drawn intensive interest because of their biological and pharmaceutical properties .

Antimicrobial Applications

The derivatives of 1,3-diazole show antimicrobial activity , suggesting that these compounds could potentially be used in the development of new antimicrobial agents.

Anticancer Applications

The derivatives of 1,3-diazole show antitumor activity , suggesting that these compounds could potentially be used in the development of new anticancer drugs.

Antiviral Applications

The derivatives of 1,3-diazole show antiviral activity , suggesting that these compounds could potentially be used in the development of new antiviral drugs.

Future Directions

Imidazo[1,5-a]pyrimidines have been a subject of intense research for numerous decades . Given their significance in a large number of agrochemicals and pharmaceuticals, it is likely that research into these compounds, including “Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate”, will continue in the future .

properties

IUPAC Name

methyl 6-methyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6-11-7(9(13)14-2)8-10-4-3-5-12(6)8/h10H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIIBZSMVCPXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1CCCN2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.